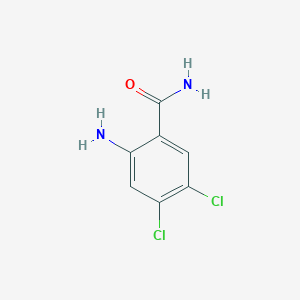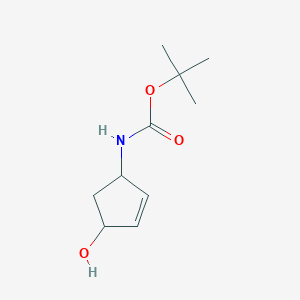
(4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester
描述
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxycyclopentene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. One common method involves the use of tert-butyl carbamate and 4-hydroxycyclopent-2-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the cyclopentene ring can be reduced to form a saturated ring.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate.
Reduction: Formation of tert-butyl N-(4-hydroxycyclopentyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagent used.
科学研究应用
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block in polymer chemistry
作用机制
The mechanism of action of (4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Tert-butyl N-(4-hydroxycyclopentyl)carbamate: Similar structure but lacks the double bond in the cyclopentene ring.
Tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but contains a ketone group instead of a hydroxy group.
Tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring
Uniqueness
Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13) |
InChI 键 |
UWWUTEZECIYOCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

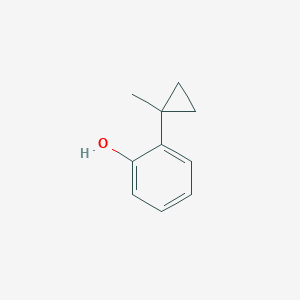
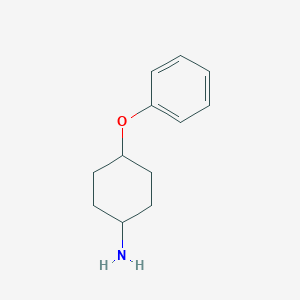
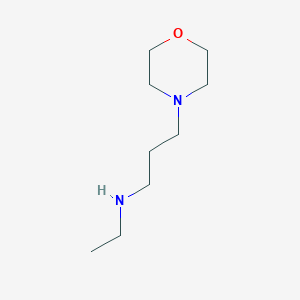
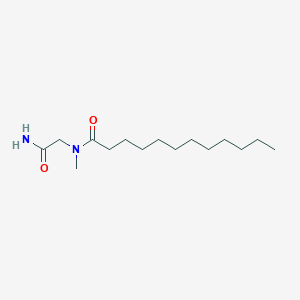
![(E)-methyl-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate](/img/structure/B1648445.png)
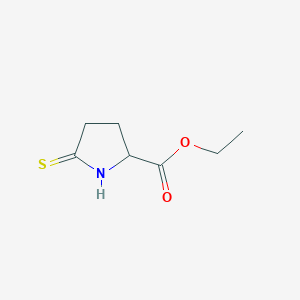
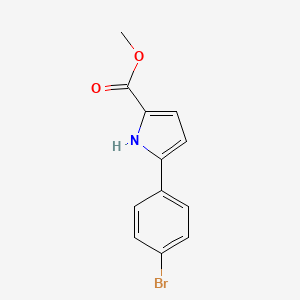

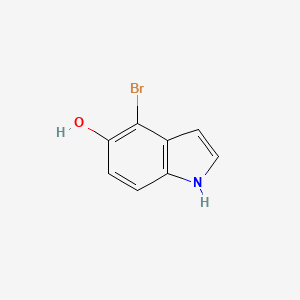
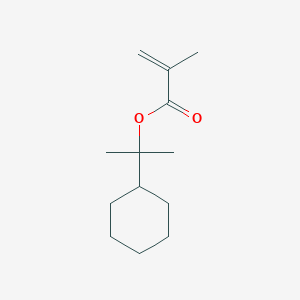
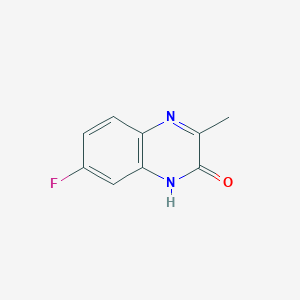
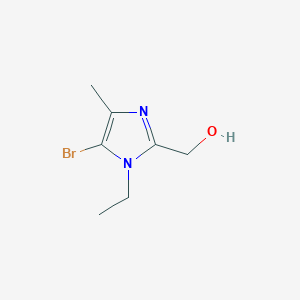
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
